molecular formula C29H36N2O8 B12505764 Boc-Ser(Fmoc-Ile)-OH

Boc-Ser(Fmoc-Ile)-OH

Cat. No.: B12505764
M. Wt: 540.6 g/mol
InChI Key: VCCALOWXHFURQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-Ser(Ile-Fmoc)-OH is a compound used in peptide synthesis. It is a derivative of serine, an amino acid, and is protected by two groups: tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). These protecting groups are used to prevent unwanted reactions during peptide synthesis, allowing for the selective formation of peptide bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Ser(Ile-Fmoc)-OH typically involves the protection of the serine amino acid with Boc and Fmoc groups. The process begins with the protection of the hydroxyl group of serine using the Boc group. This is followed by the protection of the amino group with the Fmoc group. The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of Boc-Ser(Ile-Fmoc)-OH follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Boc-Ser(Ile-Fmoc)-OH undergoes various types of chemical reactions, including:

    Deprotection Reactions: Removal of the Boc and Fmoc protecting groups under acidic and basic conditions, respectively.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, while piperidine is used for Fmoc deprotection.

    Coupling: Reagents like DIC and HOBt are used to activate the carboxyl group for peptide bond formation.

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, depending on the amino acids or peptides coupled with Boc-Ser(Ile-Fmoc)-OH.

Scientific Research Applications

Boc-Ser(Ile-Fmoc)-OH is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of complex peptides and proteins.

    Biology: In the study of protein structure and function.

    Medicine: For the development of peptide-based drugs and therapeutic agents.

    Industry: In the production of synthetic peptides for various applications, including diagnostics and biotechnology.

Mechanism of Action

The mechanism of action of Boc-Ser(Ile-Fmoc)-OH involves its role as a protected amino acid derivative in peptide synthesis. The Boc and Fmoc groups protect the reactive hydroxyl and amino groups of serine, allowing for selective peptide bond formation. The deprotection steps remove these groups, revealing the functional groups for further reactions.

Comparison with Similar Compounds

Similar Compounds

    Boc-Ser-OH: A serine derivative protected only by the Boc group.

    Fmoc-Ser-OH: A serine derivative protected only by the Fmoc group.

    Boc-Ala(Fmoc)-OH: An alanine derivative with similar protecting groups.

Uniqueness

Boc-Ser(Ile-Fmoc)-OH is unique due to the presence of both Boc and Fmoc protecting groups, which provide dual protection and allow for greater control in peptide synthesis. This dual protection is particularly useful in the synthesis of complex peptides where selective deprotection is required.

Properties

Molecular Formula

C29H36N2O8

Molecular Weight

540.6 g/mol

IUPAC Name

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C29H36N2O8/c1-6-17(2)24(26(34)37-16-23(25(32)33)30-28(36)39-29(3,4)5)31-27(35)38-15-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,17,22-24H,6,15-16H2,1-5H3,(H,30,36)(H,31,35)(H,32,33)

InChI Key

VCCALOWXHFURQQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.